molecular formula C22H26O12 B087751 beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate CAS No. 14698-56-7

beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate

Cat. No. B087751
CAS RN: 14698-56-7
M. Wt: 482.4 g/mol
InChI Key: XGHWMISYPPWNDJ-QMCAAQAGSA-N
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Description

Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate, also known as Arbutin pentaacetate, is a chemical compound with the formula C22H26O12 and a molecular weight of 482.4346 . It is used as a starting material for the synthesis of various derivatives of β-D-glucopyranosides with potential application as anti-HIV agents .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . A study has reported that even the smallest change in a substituent, from axial to equatorial position, plays a decisive role in the formation of the dimers .


Chemical Reactions Analysis

The induced beta-D-glucosidase from Stachybotrys atra hydrolyzes aryl beta-D-glucopyranosides and aryl beta-D-xylopyranosides by the same basic two-step mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 482.4346 .

Safety and Hazards

This compound is moderately toxic by the intraperitoneal route . It’s recommended to wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and wash hands before breaks and immediately after handling the product .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetyloxyphenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O12/c1-11(23)28-10-18-19(30-13(3)25)20(31-14(4)26)21(32-15(5)27)22(34-18)33-17-8-6-16(7-9-17)29-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHWMISYPPWNDJ-QMCAAQAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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